molecular formula C21H17F4N2O7P B8179964 (4-(2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzamido)-2-oxopyridin-1(2H)-yl)methyl dihydrogen phosphate

(4-(2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzamido)-2-oxopyridin-1(2H)-yl)methyl dihydrogen phosphate

Cat. No. B8179964
M. Wt: 516.3 g/mol
InChI Key: SQDQNNKQTHOQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09163042B2

Procedure details

To a 72 liter jacketed glass reactor fitted with an N2 inlet and a mechanical stirrer, and with a jacket temperature set at 40° C., was added di-tert-butyl((4-(2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzamido)-2-oxopyridin-1(2H)-yl)methyl) phosphate (20, 2820.9 g, 4.49 moles, 1.0 eq) and isopropyl alcohol (25.4 liters, 9.0 volumes). The mixture was stirred at 200 rpm, and acetic acid (14.1 liters, 5.0 volumes) was added, resulting in a clear solution. The clear solution was polish filtered and transferred to a 50 liter jacketed glass reactor system with stirring at 100 rpm. Water (5.6 liters) was added, and the jacket temperature was ramped to 71° C. over 20 minutes. After 4.5 hours of stirring and heating, HPLC analysis indicated that the reaction was complete. The jacket temperature was ramped down to 19° C. over 3 hours, and the product began crystallizing out of solution. The solid was collected by filtration, rinsed with acetone (5 liters). The solid was added back into the reactor vessel, acetone was added (8.5 liters), the jacket temperature was ramped to 45° C. over 10 minutes, and the suspension was stirred. After 40 minutes, the jacket temperature was ramped to 20° C. over 30 minutes, and the crystalline solid was collected by filtration, rinsed with acetone (5 liters) and dried in vacuo at 50° C. to give 1917.7 g (83%) of (4-(2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzamido)-2-oxopyridin-1(2H)-yl)methyl dihydrogen phosphate (9) as a crystalline white solid.
Name
di-tert-butyl((4-(2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzamido)-2-oxopyridin-1(2H)-yl)methyl) phosphate
Quantity
2820.9 g
Type
reactant
Reaction Step One
Quantity
25.4 L
Type
reactant
Reaction Step One
Quantity
14.1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([O-:43])([O-:42])([O:3][C:4](C(C)(C)C)(C(C)(C)C)[N:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12](=[O:32])[C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][C:14]=2[O:23][C:24]2[CH:29]=[CH:28][C:27]([F:30])=[CH:26][C:25]=2[CH3:31])=[CH:7][C:6]1=[O:33])=[O:2].C(O)(C)C>C(O)(=O)C>[P:1]([OH:43])([OH:42])([O:3][CH2:4][N:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12](=[O:32])[C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:20])([F:22])[F:21])=[CH:15][C:14]=2[O:23][C:24]2[CH:29]=[CH:28][C:27]([F:30])=[CH:26][C:25]=2[CH3:31])=[CH:7][C:6]1=[O:33])=[O:2]

Inputs

Step One
Name
di-tert-butyl((4-(2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzamido)-2-oxopyridin-1(2H)-yl)methyl) phosphate
Quantity
2820.9 g
Type
reactant
Smiles
P(=O)(OC(N1C(C=C(C=C1)NC(C1=C(C=C(C=C1)C(F)(F)F)OC1=C(C=C(C=C1)F)C)=O)=O)(C(C)(C)C)C(C)(C)C)([O-])[O-]
Name
Quantity
25.4 L
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
14.1 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 100 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with an N2 inlet and a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
set at 40° C.
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
resulting in a clear solution
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Water (5.6 liters) was added
STIRRING
Type
STIRRING
Details
After 4.5 hours of stirring
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
The jacket temperature was ramped down to 19° C. over 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the product began crystallizing out of solution
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
rinsed with acetone (5 liters)
ADDITION
Type
ADDITION
Details
The solid was added back into the reactor vessel, acetone
ADDITION
Type
ADDITION
Details
was added (8.5 liters)
WAIT
Type
WAIT
Details
the jacket temperature was ramped to 45° C. over 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the suspension was stirred
WAIT
Type
WAIT
Details
After 40 minutes
Duration
40 min
WAIT
Type
WAIT
Details
the jacket temperature was ramped to 20° C. over 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the crystalline solid was collected by filtration
WASH
Type
WASH
Details
rinsed with acetone (5 liters)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
P(=O)(OCN1C(C=C(C=C1)NC(C1=C(C=C(C=C1)C(F)(F)F)OC1=C(C=C(C=C1)F)C)=O)=O)(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1917.7 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.